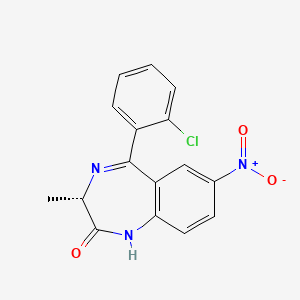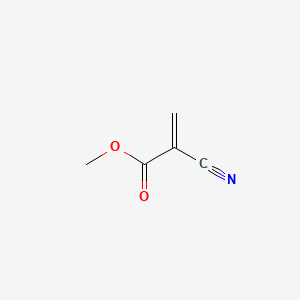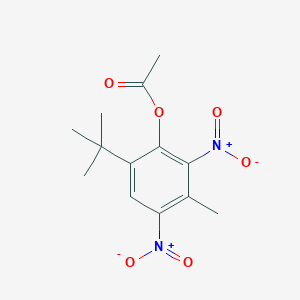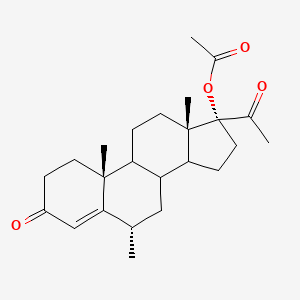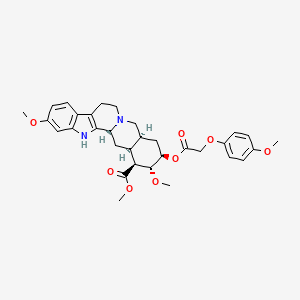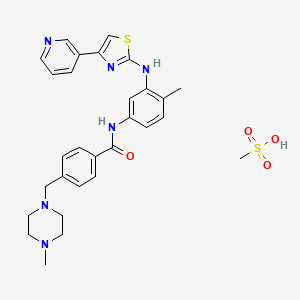
Masitinib mesylate
Descripción general
Descripción
Masitinib is an orally available inhibitor of the protein tyrosine kinase c-kit, which is expressed on cancer cells . It also inhibits PDGF and FGF receptors, and fyn and lyn kinases . Masitinib interferes with the survival, migration, and activity of mast cells, and in this role has attracted attention for the treatment of neuroinflammatory and neurodegenerative disorders .
Synthesis Analysis
While specific synthesis details for Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .
Molecular Structure Analysis
Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .
Chemical Reactions Analysis
While specific chemical reactions involving Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .
Physical And Chemical Properties Analysis
Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .
Aplicaciones Científicas De Investigación
Neuroprotective Agent
Masitinib has shown potential neuroprotective effects in various neurological disorders by modulating key pathways implicated in neurodegeneration . It has demonstrated promising therapeutic benefits in neurodegenerative diseases such as Alzheimer’s disease, multiple sclerosis, and amyotrophic lateral sclerosis . The neuroprotective mechanisms of masitinib include inhibition of certain kinases interfering with cell proliferation and survival, reduction of neuroinflammation, and exhibition of antioxidant activity .
Cancer Treatment
Masitinib was originally developed as a tyrosine kinase inhibitor for cancer treatment . It has been tested in clinical trials for various types of cancer including breast, colorectal, gastric, head and neck, liver, lung, and esophageal cancer, as well as glioblastoma, metastatic melanoma, multiple myeloma, and T cell lymphoma . It is also in phase III clinical trials for the treatment of pancreas cancer .
Treatment of Mastocytosis
Masitinib targets the stem cell factor receptor, KIT, which is a target for the treatment of mastocytosis . It is in phase III clinical trials for the treatment of cutaneous and systemic mastocytosis .
Treatment of Asthma
Masitinib is being clinically developed for the treatment of asthma . It has shown potential in controlling the symptoms and progression of this respiratory condition.
Treatment of Rheumatoid Arthritis
Masitinib is in phase III clinical trials for the treatment of rheumatoid arthritis . It may offer a new approach to managing this chronic inflammatory disorder.
Treatment of COVID-19
Clinical development for COVID-19 disease is ongoing . Masitinib might have potential therapeutic benefits in managing the symptoms or complications of this viral infection.
Mecanismo De Acción
Target of Action
Masitinib mesylate is a tyrosine kinase inhibitor . Its primary targets include the receptor tyrosine kinase c-Kit , platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3) . These targets play crucial roles in cell proliferation, survival, and signal transduction cascades .
Mode of Action
Masitinib interacts with its targets by inhibiting their activity . Specifically, it targets the receptor tyrosine kinase c-Kit, which is often overexpressed or mutated in several types of cancer . By inhibiting these kinases, masitinib interferes with the activation of many proteins involved in signal transduction cascades .
Biochemical Pathways
Masitinib affects several biochemical pathways. It inhibits certain kinases, thereby interfering with cell proliferation and survival . It also reduces neuroinflammation and exhibits antioxidant activity . These actions modulate key pathways implicated in neurodegeneration .
Pharmacokinetics
It is known that masitinib is orally administered , suggesting that it undergoes absorption in the digestive tract. The distribution, metabolism, and excretion of masitinib are areas of ongoing research.
Result of Action
The inhibition of tyrosine kinases by masitinib results in a reduction of cell proliferation and survival . This can lead to a decrease in tumor growth in cancerous conditions . In addition, masitinib’s antioxidant activity and reduction of neuroinflammation may contribute to its potential neuroprotective effects .
Direcciones Futuras
Masitinib is currently in Phase III studies for the treatment of Alzheimer’s disease (AD) with the aim of modifying its evolution . It has shown positive effects concerning the cognitive functions in AD and generally with good safety and tolerability . Future studies should also focus on addressing the safety concerns associated with masitinib use .
Propiedades
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCWBWKVIZGWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146747 | |
| Record name | Masitinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Masitinib mesylate | |
CAS RN |
1048007-93-7 | |
| Record name | Masitinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masitinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]-benzamide methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MASITINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK89EG3A18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

